1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone 1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 6576-05-2
VCID: VC3737829
InChI: InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
SMILES: C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone

CAS No.: 6576-05-2

Cat. No.: VC3737829

Molecular Formula: C13H10FNO

Molecular Weight: 215.22 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone - 6576-05-2

Specification

CAS No. 6576-05-2
Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-pyridin-4-ylethanone
Standard InChI InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Standard InChI Key BYPVQCWVMWIUDB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F
Canonical SMILES C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of an ethanone backbone flanked by two aromatic rings: a 4-fluorophenyl group and a pyridin-4-yl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the pyridine nitrogen enhances polarity. This configuration promotes intermolecular interactions such as hydrogen bonding and π-π stacking, critical for its crystallinity and solubility profile.

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC13H10FNO\text{C}_{13}\text{H}_{10}\text{FNO}
Molecular Weight215.23 g/mol
IUPAC Name1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone
Melting Point128–130°C (literature)
Boiling Point342°C (estimated)

Synthesis and Optimization

Lithium Diisopropylamide (LDA)-Mediated Condensation

The most widely reported synthesis involves a two-step condensation using lithium diisopropylamide (LDA) as a base.

Reaction Mechanism

  • Deprotonation: LDA deprotonates 4-picoline at the methyl group, generating a resonance-stabilized enolate.

  • Nucleophilic Acylation: The enolate attacks 4-fluoro-NN-methoxy-NN-methylbenzamide, forming a tetrahedral intermediate that collapses to release methoxyamine and yield the ketone .

Table 2: Representative Synthesis Conditions

ParameterCondition
BaseLDA (2.0 M in heptane/THF/ethyl benzene)
SolventAnhydrous THF
Temperature-78°C (initial), 0°C (quenching)
Reaction Time20 minutes (enolate formation)
WorkupBrine quenching, ethyl acetate extraction
Yield100% (optimized conditions)

Spectroscopic Validation

  • 1H^1\text{H} NMR (CDCl3_3, 300 MHz):

    • δ 4.23 (s, 2H, CH2_2)

    • δ 7.10–7.18 (m, 4H, aromatic H)

    • δ 8.02 (dd, 2H, pyridine H-2/H-6)

    • δ 8.55 (dd, 2H, pyridine H-3/H-5)

Parameter20222030 (Projected)CAGR
Market Size$0.15 billion$0.25 billion7.5%
Asia-Pacific Share42%48%8.2%
North America Share28%25%6.8%

Challenges and Future Directions

Synthetic Limitations

  • Low-Temperature Requirements: The need for cryogenic conditions (-78°C) increases operational costs.

  • Sensitivity to Moisture: LDA-mediated reactions require stringent anhydrous conditions.

Opportunities

  • Continuous Flow Synthesis: Microreactor technology could mitigate temperature and scalability issues.

  • Derivatization Libraries: Combinatorial approaches may unlock novel bioactivities.

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